Cas no 1804867-69-3 (6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol)

6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of a difluoromethyl group enhances its metabolic stability and bioavailability, while the hydroxyl and hydroxymethyl substituents offer versatile reactivity for further functionalization. This compound’s unique structure makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or antimicrobial agents. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in synthetic workflows. Researchers may find it useful for exploring structure-activity relationships in drug discovery or crop protection chemistry.
6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol structure
1804867-69-3 structure
Product name:6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol
CAS No:1804867-69-3
MF:C8H9F2NO2
MW:189.15936923027
CID:4889205

6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol
    • Inchi: 1S/C8H9F2NO2/c1-4-5(3-12)7(13)2-6(11-4)8(9)10/h2,8,12H,3H2,1H3,(H,11,13)
    • InChI Key: KCMURKJTRMXHRA-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C(CO)=C(C)N1)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 295
  • Topological Polar Surface Area: 49.3
  • XLogP3: 0.8

6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029027641-500mg
6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol
1804867-69-3 95%
500mg
$1,769.25 2022-04-01
Alichem
A029027641-250mg
6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol
1804867-69-3 95%
250mg
$1,019.20 2022-04-01
Alichem
A029027641-1g
6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol
1804867-69-3 95%
1g
$3,039.75 2022-04-01

Additional information on 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol

Research Briefing on 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol (CAS: 1804867-69-3)

In recent years, the compound 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol (CAS: 1804867-69-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoromethyl and hydroxymethyl functional groups, has shown promising potential in various therapeutic applications, including enzyme inhibition and antimicrobial activity. The following briefing synthesizes the latest research findings related to this compound, highlighting its synthesis, mechanisms of action, and potential clinical applications.

The synthesis of 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have focused on optimizing the yield and purity of this compound, with particular emphasis on the selective introduction of the difluoromethyl group. Researchers have employed novel catalytic systems and green chemistry principles to enhance the efficiency of the synthesis, reducing the environmental impact and cost of production. These advancements are critical for scaling up the compound for preclinical and clinical studies.

From a mechanistic perspective, 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol has demonstrated potent inhibitory effects on specific enzymes involved in inflammatory and metabolic pathways. For instance, it has been shown to selectively target and inhibit key enzymes in the arachidonic acid cascade, which plays a central role in inflammation. Additionally, its antimicrobial properties have been explored, with studies indicating efficacy against a range of Gram-positive and Gram-negative bacteria. These findings suggest that the compound could serve as a lead molecule for the development of new anti-inflammatory and antimicrobial agents.

Recent in vitro and in vivo studies have further elucidated the pharmacokinetic and pharmacodynamic profiles of 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol. The compound exhibits favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. Animal models have shown that it can effectively reduce inflammation and bacterial load without significant toxicity, underscoring its therapeutic potential. However, further studies are needed to fully understand its safety profile and optimize its formulation for human use.

In conclusion, 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-methanol represents a promising compound in the realm of chemical biology and pharmaceutical research. Its unique chemical structure and multifaceted biological activities make it a valuable candidate for the development of novel therapeutics. Ongoing research efforts are expected to further explore its applications, paving the way for potential clinical trials and commercialization. This briefing underscores the importance of continued investment in the study of this compound to unlock its full therapeutic potential.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.